molecular formula C23H25N3O4 B2729916 (1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone CAS No. 1796920-70-1

(1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone

Cat. No.: B2729916
CAS No.: 1796920-70-1
M. Wt: 407.47
InChI Key: WUMDUHMEWVPRIH-UHFFFAOYSA-N
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Description

The compound “(1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone” is a synthetic hybrid molecule featuring two distinct pharmacophores: a benzo[d]oxazole-pyrrolidine moiety and a 6,7-dimethoxy-3,4-dihydroisoquinoline scaffold. The methanone linker facilitates structural rigidity, which may optimize target binding.

Properties

IUPAC Name

[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4/c1-28-20-12-15-9-11-25(14-16(15)13-21(20)29-2)22(27)18-7-5-10-26(18)23-24-17-6-3-4-8-19(17)30-23/h3-4,6,8,12-13,18H,5,7,9-11,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUMDUHMEWVPRIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C(=O)C3CCCN3C4=NC5=CC=CC=C5O4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone, identified by its CAS number 2308011-18-7, is a synthetic organic molecule that exhibits potential biological activities. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C25H25N5O2C_{25}H_{25}N_{5}O_{2}, with a molecular weight of approximately 427.5 g/mol. The structure incorporates a benzo[d]oxazole moiety and a pyrrolidine ring, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC25H25N5O2
Molecular Weight427.5 g/mol
CAS Number2308011-18-7

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate various signaling pathways involved in inflammation and cancer progression. The benzo[d]oxazole and pyrrolidine components may enhance its binding affinity to target proteins or enzymes, influencing their activity.

Potential Targets:

  • Histone Deacetylases (HDACs) : Similar compounds have been studied as HDAC inhibitors, which play a crucial role in gene expression regulation and cancer therapy.
  • GABA Receptors : Some derivatives have shown interactions with GABA receptors, suggesting potential applications in neuropharmacology.

Biological Activity

Research indicates that the compound exhibits a range of biological activities:

  • Antitumor Activity : Preliminary studies suggest that the compound may inhibit tumor cell proliferation through apoptosis induction.
  • Anti-inflammatory Effects : The modulation of inflammatory pathways has been observed in vitro, indicating potential therapeutic applications in inflammatory diseases.
  • Neuroprotective Properties : Similar compounds have demonstrated neuroprotective effects by mitigating oxidative stress in neuronal cells.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

Study 1: HDAC Inhibition

A study on benzamide derivatives revealed that certain structural modifications led to enhanced HDAC inhibition and subsequent neuroprotection in neuronal cultures subjected to oxidative stress . This suggests that similar modifications in our compound could yield beneficial effects.

Study 2: Anticancer Activity

Research on related isoquinoline derivatives indicated significant cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest . This aligns with the expected activity of our compound based on its structural characteristics.

Study 3: Neuropharmacological Effects

Compounds with similar structural motifs have been shown to interact with GABA receptors, leading to anxiolytic effects in animal models . This provides a basis for further exploration of our compound's potential in treating anxiety disorders.

Chemical Reactions Analysis

Key Reaction Steps

  • Formation of the benzo[d]oxazol-2-yl moiety :

    • Synthesis may involve cyclization reactions, such as the reaction of o-aminophenols with carbonyl precursors under acidic conditions .

    • For example, benzoxazole rings can form via nucleophilic attack of amines on carbonyl groups, followed by ring closure .

  • Construction of the isoquinolin-2(1H)-yl core :

    • Dihydroisoquinolinone derivatives often originate from condensation reactions (e.g., Pomeranz-Fritsch synthesis) or reduction of isoquinolinones .

    • Methoxy groups at positions 6 and 7 can be introduced via alkylation or using pre-methoxylated starting materials .

  • Coupling via methanone bridge :

    • The methanone linkage may form through nucleophilic acyl substitution or Friedel-Crafts acylation. For instance, pyrrolidin-2-yl moieties could react with acyl chlorides or activated carbonyls .

    • Thermolysis of dithiazole precursors to yield methanones has been documented, suggesting similar pathways for ketone formation .

Nucleophilic Ring Opening and Cyclization

The benzo[d]oxazol-2-yl group may form via the opening of benzoxazole rings, followed by intramolecular cyclization. For example:

  • Nucleophilic attack : Amine groups in intermediates (e.g., o-aminophenols) react with carbonyl precursors, leading to ring closure to form the benzoxazole structure .

  • Thermolysis : Heating dithiazole derivatives in solvents like ethanol can yield methanones through hydrolysis and ring-opening reactions .

Acyl Transfer Reactions

The methanone bridge likely arises from acyl transfer between reactive carbonyls and amine or hydride groups:

  • Example : Pyrrolidin-2-yl derivatives may react with acyl chlorides or activated ketones in the presence of bases (e.g., triethylamine) to form amide bonds or ketones .

Key Reagents and Conditions

Reagent/Condition Role Example
o-aminophenolsPrecursor for benzoxazole formationUsed in cyclization with carbonyl compounds
Disulfur dichlorideFacilitates formation of dithiazole intermediatesReacts with ketoximes to form dithiazoles
Ethanol/Thionyl chlorideSolvent/catalyst for thermolysisPromotes decomposition of dithiazoles to methanones
Pyridine/TriethylamineBase for acyl transfer reactionsNeutralizes HCl during amide/ketone formation

Structural Influences on Reactivity

  • Functional Groups :

    • Methoxy groups : Act as electron-donating groups, enhancing nucleophilic attack on the isoquinolinone core .

    • Benzo[d]oxazol-2-yl : Contributes aromatic stability and may participate in hydrogen bonding via oxygen/nitrogen atoms .

  • Substituent Effects :

    • Substitution patterns (e.g., methoxy at 6,7 positions) influence steric hindrance and electronic effects, which may alter reaction pathways .

Comparative Reaction Data

Reaction Type Conditions Yield Key Reference
Dithiazole thermolysisReflux in ethanol44–98%
Benzoxazole formationo-aminophenol + carbonyl precursorHigh yield
Acyl transfer (amide/ketone)Thionyl chloride + baseVariable

Research Findings and Implications

  • Pharmacophore Modeling : Studies on σ-receptor ligands highlight the importance of hydrophobic and hydrogen-bond-acceptor features, which may guide optimization of this compound’s bioactivity .

  • SAR Insights : Substitution patterns (e.g., methoxy groups) significantly impact biological activity, as seen in COX-II inhibitors with similar methoxy-substituted cores .

  • Structural Characterization : Techniques like NMR and X-ray crystallography are critical for confirming reaction outcomes and structural integrity .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Modifications

Compound Name Structural Variation Key Features
1-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone Acetyl group replaces methanone-pyrrolidine-benzooxazole Simplified isoquinoline derivative; used as a synthetic intermediate
Benzo[d]oxazol-2-yl-pyrrolidine derivatives Lacks isoquinoline moiety Focus on benzoxazole-mediated bioactivity (e.g., kinase inhibition)
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline No acyl or heterocyclic substitutions Base structure for alkaloid-inspired drug design

Bioactivity and Pharmacological Profiles

The benzo[d]oxazole-pyrrolidine segment is prevalent in kinase inhibitors and antimicrobial agents. The 6,7-dimethoxyisoquinoline moiety, seen in natural alkaloids like papaverine, is linked to vasodilation and PDE inhibition. However, the hybrid structure of the target compound may confer unique selectivity. In contrast, 1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone lacks the benzoxazole-pyrrolidine unit, limiting its bioactivity to basic isoquinoline-related effects .

Pharmacokinetic Properties

However, the pyrrolidine-benzooxazole segment may introduce metabolic liabilities, such as CYP3A4-mediated oxidation. In contrast, acetylated isoquinolines exhibit shorter half-lives due to esterase hydrolysis .

Research Findings and Gaps

  • Anticancer Potential: Benzoxazole derivatives induce apoptosis in oral squamous cell carcinoma (OSCC) via ferroptosis pathways, with selective toxicity toward cancer cells over normal tissues . The target compound’s hybrid structure may amplify this effect, though in vitro data are lacking.
  • Antimicrobial Activity: Plant-derived isoquinoline alkaloids show insecticidal effects, but synthetic variants like the target compound may offer enhanced stability and potency .
  • 3D Culture Models : Advanced platforms using PEGDA hydrogels could test the compound’s efficacy in tumor microenvironment simulations .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimized for constructing the benzo[d]oxazole and 3,4-dihydroisoquinoline moieties in this compound?

  • Methodological Answer : The synthesis of benzo[d]oxazole derivatives typically involves refluxing precursors like aminophenols with carboxylic acid derivatives in ethanol or DMF, followed by purification via column chromatography (e.g., DCM/MeOH gradients) . For the 3,4-dihydroisoquinoline fragment, alkylation or reductive amination of tetrahydroisoquinoline precursors using agents like 1,3-dibromopropane is common, with yields dependent on reaction time and solvent polarity . Key steps include recrystallization (e.g., DMF-EtOH mixtures) to enhance purity .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of 1H/13C NMR to confirm substituent positions (e.g., methoxy groups at C6/C7 of the dihydroisoquinoline) and X-ray crystallography (as in CCDC 1850211/1850212 for analogous compounds) to resolve stereochemistry . High-resolution mass spectrometry (HRMS) and FTIR further validate molecular weight and functional groups (e.g., carbonyl stretching at ~1650 cm⁻¹) .

Q. What analytical techniques are recommended for assessing purity and stability?

  • Methodological Answer : Employ HPLC with UV detection (e.g., C18 columns, acetonitrile-water gradients) to quantify impurities. Stability studies under varying pH/temperature conditions should use accelerated degradation protocols (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring .

Advanced Research Questions

Q. How can computational models predict the compound’s pharmacokinetic properties and target binding affinity?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against receptors like serotonin or adrenergic transporters, using crystal structures from the PDB. Pair this with QSAR models to optimize substituents for blood-brain barrier permeability (logP < 5) . MD simulations (GROMACS/AMBER) can assess stability of ligand-receptor complexes over 100-ns trajectories .

Q. What experimental designs are suitable for evaluating in vivo efficacy and toxicity?

  • Methodological Answer : Adopt a randomized block design with split plots (e.g., dose-response variables as subplots) . For neuropharmacology, use rodent models (e.g., forced swim test for antidepressant activity) with four replicates per group. Toxicity studies should include histopathology and serum biomarkers (ALT, AST) .

Q. How do environmental factors influence the compound’s degradation and ecological impact?

  • Methodological Answer : Conduct long-term environmental fate studies (≥6 months) under OECD guidelines. Use LC-MS/MS to track abiotic degradation (hydrolysis/photolysis) and microcosm assays to assess biotic breakdown in soil/water systems. Measure bioaccumulation factors (BCF) in model organisms (e.g., Daphnia magna) .

Contradictions and Resolutions

  • Synthesis Yields : reports 76% yields for analogous heterocycles via ethanol reflux, while notes lower yields (28–48%) for dihydroisoquinoline derivatives due to steric hindrance. Resolution: Optimize reaction time and catalyst loading (e.g., 10 mol% Pd/C) .
  • Environmental Stability : emphasizes abiotic degradation, but microcosm studies may show prolonged persistence. Resolution: Use isotope-labeled analogs to trace degradation pathways .

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